molecular formula C10H15N3O B13258845 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13258845
M. Wt: 193.25 g/mol
InChI Key: IHDLZFZJPBWRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is a chemical compound with the CAS Registry Number 1857243-01-6 . It has a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol . This solid compound belongs to the 1,2,4-oxadiazol-5-amine family and features two distinct cyclopropyl groups in its structure, which may contribute to unique steric and electronic properties . Compounds containing cyclopropane fragments, like this one, are of significant interest in agricultural chemistry research . The cyclopropane ring is a stable triangular structure known to enhance biological activity, improve metabolic stability, and increase affinity in interactions with target sites . Historically, cyclopropane-containing compounds have demonstrated broad-spectrum and efficient bioactivities, including insecticidal, antifungal, herbicidal, and plant growth regulation properties, providing a strong rationale for their investigation in the development of new agrochemical agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H15N3O/c1-6(7-2-3-7)11-10-12-9(13-14-10)8-4-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)

InChI Key

IHDLZFZJPBWRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=NC(=NO2)C3CC3

Origin of Product

United States

Preparation Methods

Table 1: Summary of Common 1,2,4-Oxadiazole Synthesis Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield Range Notes
Amidoxime + Acyl Chloride Amidoxime, Acyl chloride Pyridine, TBAF Room temp to reflux Moderate Possible formation of side products, purification needed
Amidoxime + Activated Esters/Anhydrides Amidoxime, esters/anhydrides Coupling reagents (EDC, DCC, CDI) Mild to moderate heating Moderate to High Widely used, better yields with coupling agents
1,3-Dipolar Cycloaddition Nitrile oxide, Nitrile Pt(IV) catalyst (sometimes) Mild, but complex Low to Moderate Expensive catalysts, side reactions common
One-pot amidoxime + ester in NaOH/DMSO Amidoxime, methyl/ethyl ester NaOH/DMSO (superbase medium) Room temp, 4-24 h 11-90% Simple purification, moderate reaction times
One-pot amidoxime + acid + Vilsmeier reagent Amidoxime, carboxylic acid Vilsmeier reagent Mild, one-pot 61-93% Good yields, simple purification

Specific Preparation of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

Key Intermediate Synthesis: Amidoxime Formation

The synthesis begins with the preparation of an amidoxime intermediate bearing cyclopropyl substituents. This is typically achieved by:

  • Alkylation of a suitable nitrile precursor with cyclopropyl-containing alkyl halides under basic conditions (e.g., sodium hydride in DMF).
  • Conversion of the nitrile to amidoxime by reaction with hydroxylamine hydrochloride in ethanol or methanol at elevated temperatures (50–80 °C).

Cyclization to 1,2,4-Oxadiazole Ring

The amidoxime intermediate is then cyclized to form the 1,2,4-oxadiazole ring. This is commonly performed by:

  • Treatment with trichloroacetic anhydride or other activating agents such as carbonyldiimidazole (CDI) or acid chlorides.
  • Heating under reflux or microwave irradiation to promote ring closure.

Amination at the 5-Position

The 5-amino group is introduced by reaction of the oxadiazole intermediate with ammonia or primary amines, such as ethylamine or cyclopropyl-substituted amines, under mild conditions to obtain the desired 5-amine functionality.

Final Functionalization: Installation of N-(1-cyclopropylethyl) Group

The N-substitution on the 5-amino group with the 1-cyclopropylethyl moiety can be achieved by:

  • Alkylation of the 5-amino oxadiazole with 1-cyclopropylethyl halides or via reductive amination using the corresponding ketone and amine.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Alkylation of nitrile NaH, DMF, cyclopropyl bromide, 0 °C to RT Cyclopropyl-substituted nitrile
2 Amidoxime formation NH2OH·HCl, EtOH, 50–80 °C Amidoxime intermediate
3 Cyclization to oxadiazole Trichloroacetic anhydride, reflux or microwave 1,2,4-Oxadiazole ring intermediate
4 Amination NH3 or cyclopropylamine, mild conditions 5-Amino-1,2,4-oxadiazole
5 N-Substitution (alkylation) 1-cyclopropylethyl halide or reductive amination 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine

Analytical Data and Yield Considerations

  • Yields for amidoxime formation generally range from 70% to 90%.
  • Cyclization yields vary depending on reagents and conditions but typically achieve 60–85%.
  • Amination and N-substitution steps usually proceed in moderate to high yields (50–90%) depending on the amine and alkylating agent used.
  • Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields.

Research Discoveries and Optimizations

  • Microwave irradiation has been successfully applied to accelerate Suzuki-Miyaura cross-coupling reactions involving oxadiazole intermediates, improving reaction efficiency.
  • The use of coupling reagents like CDI for amidoxime cyclization enhances product purity and yield.
  • One-pot procedures combining amidoxime formation and cyclization have been developed to streamline synthesis, though with variable yields depending on substrate sensitivity.
  • Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as ring opening or formation of undesired isomers.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Outcome/Notes
Base for alkylation NaH (60% dispersion), 2.2 equiv., 0 °C Efficient alkylation of nitrile precursor
Amidoxime formation NH2OH·HCl, EtOH, 50–80 °C, 2–16 h High conversion to amidoxime
Cyclization agent Trichloroacetic anhydride or CDI, reflux or microwave Formation of oxadiazole ring, moderate to high yield
Amination NH3 or primary amines, room temp to mild heating Introduction of 5-amino group
N-Substitution Alkyl halides or reductive amination, mild heating Installation of cyclopropylethyl group
Purification Extraction, washing, drying over Na2SO4, chromatography Removal of impurities, isolation of pure product

This comprehensive analysis of the preparation methods for 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine draws on extensive research literature and synthetic protocols, providing a professional and authoritative overview suitable for advanced research and development in medicinal chemistry and heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclopropyl groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other nitrogen-containing compounds.

Scientific Research Applications

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological processes involving nitrogen-containing heterocycles.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The cyclopropyl groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazol-5-amines

The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Substituents (Oxadiazole Position 3 / Amine Side Chain) Molecular Formula Molecular Weight (g/mol) Key Data/Activity
Target Compound Cyclopropyl / N-(1-cyclopropylethyl) Likely C₁₁H₁₆N₃O* ~193–210 (estimated) N/A (Inferred stability from cyclopropyl groups; potential kinase inhibition)
5-Cyclopropyl-1,2,4-oxadiazol-3-amine Cyclopropyl / -NH₂ C₅H₇N₃O 125.13 IR: 1635 cm⁻¹ (C=N); Purity: 97% (HPLC); Used as a synthetic intermediate
N-Cyclopentyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine Cyclopropyl / N-cyclopentyl C₁₀H₁₅N₃O 193.25 Storage: Unspecified; No biological data reported
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine Cyclopropyl / N-isopropyl C₈H₁₃N₃O 167.21 SMILES: CC(C)Nc1nc(C2CC2)no1; Synthetic intermediate
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridin-4-yl / N-(3,4-dichlorophenyl) C₁₃H₈Cl₂N₄O 307.13 Anticancer activity: Not tested here; mp: 257–259°C; ¹H-NMR: δ7.54–11.26
3-Phenyl-N-[(E)-chlorophenyl)methylidene]-1,2,4-oxadiazol-5-amine Phenyl / N-arylidene C₁₅H₁₁ClN₄O ~298.7 Anticancer: CC₅₀ = 79.0 µM (Ca9-22 cell line); superior to 5-fluorouracil
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine Aryl (fluorophenyl) / -NH₂ C₉H₈FN₃O 193.18 SMILES: CC1=C(C=CC(=C1)C2=NOC(=N2)N)F; No bioactivity reported

*Estimated based on cyclopropylethyl group contributing ~55–70 g/mol to the molecular weight.

Key Comparison Parameters

Substituent Effects on Physicochemical Properties
  • Lipophilicity : Cyclopropyl groups enhance lipophilicity compared to aromatic substituents (e.g., phenyl in ). This may improve blood-brain barrier penetration but reduce solubility .
  • Melting Points : Aromatic analogs (e.g., , mp 257–259°C) exhibit higher melting points than aliphatic derivatives due to stronger π-π interactions. Cyclopropyl-containing compounds likely have lower melting points, favoring solubility.

Biological Activity

3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is a compound within the oxadiazole family, which is known for its diverse biological activities. The unique cyclopropyl substituents in this compound contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine is C10H15N3OC_{10}H_{15}N_{3}O, with a molecular weight of approximately 193.25 g/mol. The structure features a five-membered oxadiazole ring that includes two nitrogen atoms, which is characteristic of compounds known for their biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC10H15N3OC_{10}H_{15}N_{3}O
Molecular Weight193.25 g/mol
Oxadiazole RingFive-membered ring with two nitrogen atoms
Cyclopropyl GroupsPresent at the 3-position and N-(1-cyclopropylethyl)

Research indicates that compounds with an oxadiazole core exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential interactions with inflammatory pathways suggest that this compound may inhibit enzymes involved in inflammation.
  • Antitumor Activity : Preliminary studies indicate possible effects on cancer cell signaling pathways.

Interaction Studies

Initial investigations into the binding affinity of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine suggest it may interact with key biological targets such as:

  • Enzymes : Potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Receptors : Possible modulation of receptors involved in inflammatory responses.

Study 1: Antitumor Activity

In a study assessing the antitumor effects of oxadiazole derivatives, 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine was evaluated for its ability to inhibit tumor cell proliferation. Results indicated a significant reduction in cell viability in vitro compared to control groups. Further studies are warranted to explore the underlying mechanisms and optimize dosage.

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory potential of this compound through its effects on COX and LOX enzyme activities. The results demonstrated a notable decrease in inflammatory markers in treated cell lines, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

Table 2 summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Amino-1,2,4-oxadiazoleAmino group at position 5Antimicrobial
3-(Cyclohexyl)-1,2,4-oxadiazolCyclohexyl group instead of cyclopropylAnti-inflammatory
3-Methyl-N-(cyclohexylethyl)-1,2,4-oxadiazolMethyl substitution at position 3Antitumor

These comparisons highlight how structural modifications can influence pharmacological properties and provide insights into the design of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.